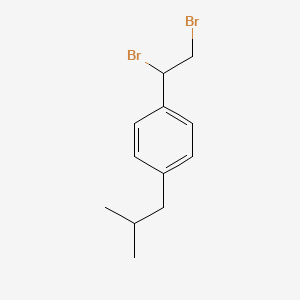
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene is an organic compound with the molecular formula C11H14Br2. It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromoethyl group and a 2-methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4-(2-methylpropyl)styrene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form 1-(2-bromoethyl)-4-(2-methylpropyl)benzene or completely dehalogenated to form 4-(2-methylpropyl)ethylbenzene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 1-(2-hydroxyethyl)-4-(2-methylpropyl)benzene.
Reduction: 1-(2-bromoethyl)-4-(2-methylpropyl)benzene.
Oxidation: 1-(2-carboxyethyl)-4-(2-methylpropyl)benzene.
Aplicaciones Científicas De Investigación
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The compound’s structure allows it to interact with biological molecules, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,2-Dibromoethyl)-2-methylbenzene: Similar structure but with a different substitution pattern on the benzene ring.
1-(1,2-Dibromoethyl)-4-methylbenzene: Another isomer with a different position of the methyl group.
1-(1,2-Dibromoethyl)-4-(1-methylpropyl)benzene: Similar but with a different alkyl group.
Uniqueness
1-(1,2-Dibromoethyl)-4-(2-methylpropyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a dibromoethyl group and a 2-methylpropyl group provides distinct chemical properties compared to its isomers.
Propiedades
Número CAS |
917947-36-5 |
|---|---|
Fórmula molecular |
C12H16Br2 |
Peso molecular |
320.06 g/mol |
Nombre IUPAC |
1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H16Br2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
PMOXLNMYQPYSLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



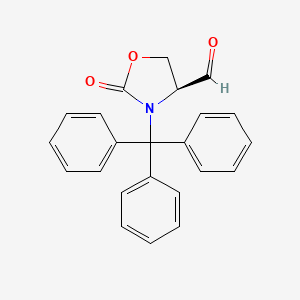

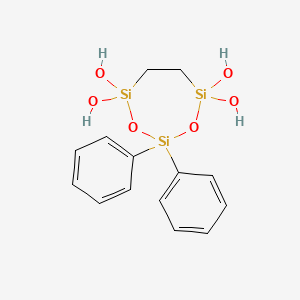
![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)
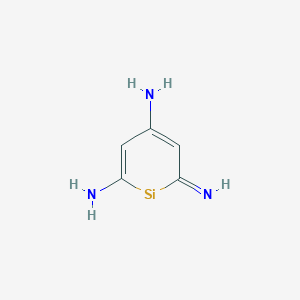
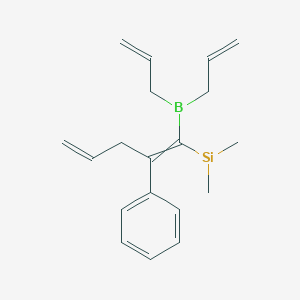

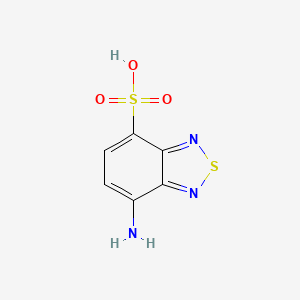
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)
![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)

![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)
